REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6]([CH2:12][c:13]2[c:14]([Cl:19])[cH:15][cH:16][cH:17][cH:18]2)[c:7]([CH2:10][OH:11])[cH:8][n:9]1.[S:20]([Cl:21])([Cl:22])=[O:23]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6]([CH2:12][c:13]2[c:14]([Cl:19])[cH:15][cH:16][cH:17][cH:18]2)[c:7]([CH2:10][Cl:22])[cH:8][n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1ncc(CO)n1Cc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CCCCc1ncc(CCl)n1Cc1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |